molecular formula C15H20N6O2 B3019278 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014072-77-5

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B3019278
CAS No.: 1014072-77-5
M. Wt: 316.365
InChI Key: UIDBNYIEYWZQDW-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3,5-dimethylpyrazolyl substituent at position 8, a butyl group at position 7, and a methyl group at position 2. The dimethylpyrazole moiety enhances steric bulk and may modulate electronic effects, while the butyl chain at position 7 could improve lipophilicity compared to shorter alkyl or aromatic substituents .

Properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-5-6-7-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDBNYIEYWZQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolyl precursor, which is then coupled with the purine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolyl-purine compounds .

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Key Positions

The table below highlights structural differences between the target compound and its analogs:

Compound Name Position 7 Substituent Position 8 Substituent Position 3 Substituent Key Properties/Activities
Target Compound Butyl 3,5-Dimethylpyrazolyl Methyl Enhanced lipophilicity, steric bulk
7-Benzyl-8-chloro-1,3-dimethyl-purine-2,6-dione () Benzyl Chloro Methyl High yield (98%), aromatic interactions
7-Benzyl-8-piperazinyl-purine-2,6-dione () Benzyl Piperazinyl Methyl Potential kinase inhibition, polar interactions
8-(3-Azanylpiperidinyl)-7-(2-bromobenzyl)-purine-2,6-dione () 2-Bromobenzyl 3-Azanylpiperidinyl Methyl Anticandidal/antitumor activity (in silico)
Key Observations:
  • Position 7 : Butyl vs. benzyl/bromobenzyl groups affect lipophilicity and steric accessibility. Butyl may enhance membrane permeability compared to aromatic substituents.
  • Position 8 : The 3,5-dimethylpyrazolyl group provides a rigid, planar structure with moderate polarity, contrasting with the electron-withdrawing chloro () or basic piperazinyl () groups.
  • Position 3 : All analogs retain a methyl group, suggesting minimal impact on activity from this position.

Biological Activity

8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been investigated for its effects in different biological systems.

Chemical Structure

The compound's structure can be represented as follows:

C13H18N4O2\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes a pyrazole moiety which is significant in determining its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Antitubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for this derivative as well .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes.

Antimicrobial Properties

A study conducted on derivatives of pyrazolyl-pyrimidinones demonstrated that modifications to the pyrazole ring can enhance antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that certain substitutions could significantly improve efficacy against bacterial strains .

Antitubercular Activity

In a series of experiments assessing the antitubercular properties of related compounds, it was found that specific structural features are crucial for activity against M. tuberculosis. Compounds with a similar backbone to 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione showed promising results in inhibiting bacterial growth in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against various pathogens
AntitubercularEfficacy against M. tuberculosis
Enzyme InhibitionPossible inhibition of metabolic enzymes

The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes within the target cells. For instance, its potential role as an enzyme inhibitor may involve competitive inhibition, altering the normal metabolic pathways and leading to therapeutic effects.

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